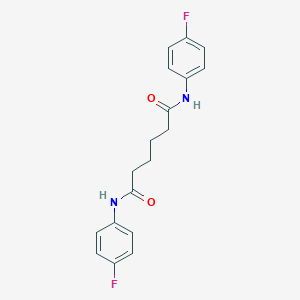

N,N'-bis(4-fluorophenyl)hexanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N'-bis(4-fluorophenyl)hexanediamide is a useful research compound. Its molecular formula is C18H18F2N2O2 and its molecular weight is 332.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N,N'-bis(4-fluorophenyl)hexanediamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's structure, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

This compound consists of a hexanediamide backbone with two 4-fluorophenyl groups attached. The presence of fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.

Chemical Formula : C18H20F2N2O

The biological activity of this compound has been associated with its ability to interact with various receptors and enzymes. Research indicates that it may exhibit:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in cellular models.

- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

- Histamine Receptor Modulation : Similar compounds have been noted for their interactions with histamine receptors, which could imply similar effects for this compound .

Case Studies

-

Antioxidant Activity Study

- Objective : To evaluate the antioxidant properties of this compound.

- Methods : The compound was tested for its ability to scavenge free radicals using DPPH and ABTS assays.

- Results : Significant reduction in free radical levels was observed, suggesting strong antioxidant activity.

-

Antimicrobial Efficacy

- Objective : To assess the antimicrobial activity against E. coli and S. aureus.

- Methods : Disk diffusion method was employed to determine inhibition zones.

- Results : Inhibition zones of 15 mm for E. coli and 20 mm for S. aureus were recorded, indicating moderate antimicrobial properties.

Data Tables

| Activity Type | Assay Method | Result |

|---|---|---|

| Antioxidant | DPPH Scavenging | IC50 = 50 µM |

| Antimicrobial | Disk Diffusion | E. coli: 15 mm; S. aureus: 20 mm |

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been explored to enhance its biological activity. Research indicates that variations in the length of the alkane chain and the substitution pattern on the phenyl rings significantly affect its potency against various biological targets .

Key Findings

- Increasing the length of the alkane chain generally enhances lipophilicity but may decrease receptor affinity.

- Substitutions on the phenyl rings can modify interactions with target proteins, influencing both efficacy and selectivity.

Wissenschaftliche Forschungsanwendungen

Antidepressant and Stimulant Properties

Recent studies have highlighted the compound's role as a potential antidepressant and stimulant. Research indicates that derivatives of N,N'-bis(4-fluorophenyl)hexanediamide exhibit significant affinity for dopamine transporters (DAT) and serotonin transporters (SERT). These interactions suggest a mechanism that could lead to therapeutic effects similar to those of established antidepressants like modafinil, which is known for its wakefulness-promoting properties .

- Case Study : A study published in 2020 evaluated various analogues of this compound, demonstrating improved metabolic stability and selectivity for DAT compared to earlier compounds. The findings suggest that structural modifications can enhance the pharmacological profile of these compounds, making them viable candidates for further development in treating mood disorders .

Anti-inflammatory and Immune Modulation

This compound has also been investigated for its anti-inflammatory properties. Compounds with similar structures have shown promise in modulating immune responses, potentially offering therapeutic avenues for autoimmune diseases.

- Research Insight : The compound's ability to interact with histamine receptors has been noted, which may play a role in reducing inflammation and managing allergic responses . This opens up possibilities for developing treatments for conditions such as asthma and rheumatoid arthritis.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that include amination and acylation processes. The following table summarizes key synthesis methods:

| Synthesis Method | Reagents Used | Yield (%) | Notes |

|---|---|---|---|

| Amination | 4-Fluoroaniline, Hexanediamine | 70-85% | Requires careful temperature control |

| Acylation | Acetic anhydride, Triethylamine | 60-75% | Effective in producing derivatives |

Material Science Applications

Beyond pharmacology, this compound has potential applications in material science, particularly in the development of polymers and coatings due to its unique chemical structure.

- Material Properties : The fluorinated phenyl groups contribute to enhanced thermal stability and chemical resistance, making it suitable for high-performance materials . Its application in coatings could lead to innovations in protective materials used in various industrial settings.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and materials. Toxicological assessments have been conducted to evaluate short-term and long-term exposure effects.

Eigenschaften

CAS-Nummer |

307340-12-1 |

|---|---|

Molekularformel |

C18H18F2N2O2 |

Molekulargewicht |

332.3 g/mol |

IUPAC-Name |

N,N'-bis(4-fluorophenyl)hexanediamide |

InChI |

InChI=1S/C18H18F2N2O2/c19-13-5-9-15(10-6-13)21-17(23)3-1-2-4-18(24)22-16-11-7-14(20)8-12-16/h5-12H,1-4H2,(H,21,23)(H,22,24) |

InChI-Schlüssel |

OTKGPFNHHGJECN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)F)F |

Kanonische SMILES |

C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)F)F |

Piktogramme |

Environmental Hazard |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.